3-Hydroxyoctanoic acid

概要

説明

3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor protein encoded by the human gene HCAR3

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized starting from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to yield this compound . The reaction conditions typically include the use of acidic or basic hydrolysis, followed by purification steps such as extraction and drying.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas putida are used to produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and use of renewable resources.

化学反応の分析

Enzymatic Hydrolysis of Polyhydroxyalkanoates (PHAs)

3-HOA serves as a monomeric unit in microbial polyhydroxyalkanoates (PHAs), which are hydrolyzed by extracellular depolymerases. Pseudomonas fluorescens GK13 produces a PHA depolymerase that cleaves poly(3-hydroxyoctanoate) [P(3HO)] into chiral (R)-3-HOA monomers .

| Parameter | Value | Source |

|---|---|---|

| Substrate (P(3HO)) | 89% 3-hydroxyoctanoate content | |

| K<sub>m</sub> (P(3HO)) | 34 μg/mL | |

| V<sub>max</sub> (P(3HO)) | 76 U/mg protein | |

| Optimal pH | 8.0 |

This enzyme exhibits broad substrate specificity, efficiently hydrolyzing p-nitrophenyl octanoate (PNPO) with a K<sub>m</sub> of 190 μM . The reaction mechanism involves serine hydrolase activity, releasing (R)-3-HOA for bacterial carbon metabolism .

Metabolic Pathways in Humans

3-HOA is a mitochondrial β-oxidation intermediate, accumulating under conditions like fasting or diabetic ketoacidosis . Key reactions include:

-

β-Oxidation : Catalyzed by 3-hydroxyacyl-CoA dehydrogenase, producing acetyl-CoA and shorter-chain fatty acids .

-

ω-Oxidation : Generates dicarboxylic acids (e.g., 3-hydroxydicarboxylic acids) via cytochrome P450 enzymes .

Elevated plasma 3-HOA (5–20 μM) activates HCA3 receptors, inhibiting lipolysis in adipocytes—a feedback mechanism during prolonged fasting .

Synthetic Modifications

3-HOA undergoes chemical transformations for material science:

-

Esterification : Methyl and benzyl esters synthesized for PHA-based polymers .

-

Oxidation : Catalyzed by alcohol dehydrogenases to yield 3-oxooctanoic acid, a precursor for flavor compounds .

Receptor Interactions

3-HOA acts as an endogenous agonist for:

-

HCA3 : Binds with EC<sub>50</sub> = 8 μM, inhibiting cAMP production in adipocytes .

-

GPR84 : Activates myeloid cell signaling at micromolar concentrations, modulating immune responses .

Pathological Significance

3-Hydroxyoctanoic aciduria (elevated urinary 3-HOA) is linked to mitochondrial β-oxidation disorders, such as:

科学的研究の応用

Biochemical Significance

3-Hydroxyoctanoic acid is primarily recognized as an endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA3), which plays a crucial role in metabolic regulation and energy homeostasis. Its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in metabolic disorders.

2.1. Polyhydroxyalkanoates (PHAs) Production

3-HOA is a key monomer for the production of polyhydroxyalkanoates (PHAs), biodegradable polymers that have applications in packaging, agricultural films, and biomedical devices. The production process typically involves bacterial fermentation using substrates like glucose or fatty acids.

Case Study: PHA Production from this compound

A study demonstrated the efficient conversion of 3-HOA into PHAs by Pseudomonas species, highlighting its potential as a sustainable alternative to petroleum-based plastics .

Table 2: Applications of PHAs Derived from 3-HOA

| Application | Description |

|---|---|

| Packaging | Biodegradable films and containers |

| Medical Devices | Sutures, implants, and drug delivery systems |

| Agricultural Films | Mulch films that enhance soil quality |

Nutritional and Therapeutic Uses

3-HOA is also explored for its nutritional benefits, particularly in medium-chain triglyceride (MCT) formulations. MCTs are known for their rapid metabolism and energy supply, making them useful in dietary interventions for obesity and metabolic syndrome.

Case Study: MCTs in Clinical Nutrition

Research indicates that MCTs containing octanoate (a related compound) can improve lipid metabolism and enhance weight loss when included in the diet .

Research and Development

Ongoing research is focused on the synthesis of derivatives of 3-HOA for enhanced biological activity or novel functionalities. For instance, modifications of 3-HOA are being studied for their potential anti-inflammatory properties.

Table 3: Research Directions Involving 3-HOA

| Research Focus | Description |

|---|---|

| Derivative Synthesis | Creating new compounds with improved efficacy |

| Anti-inflammatory Studies | Investigating potential therapeutic effects |

| Metabolic Pathway Analysis | Understanding its role in fatty acid metabolism |

Environmental Applications

The biodegradability of polymers derived from 3-HOA positions them as eco-friendly alternatives to conventional plastics. This aspect is particularly relevant given the global push towards sustainable materials.

Case Study: Environmental Impact Assessment

Studies assessing the degradation rates of PHA-based materials have shown promising results, indicating that these materials can significantly reduce plastic pollution when used in various applications .

作用機序

3-Hydroxyoctanoic acid exerts its effects primarily through its interaction with hydroxycarboxylic acid receptor 3. Upon binding to this receptor, it activates G protein-coupled signaling pathways, leading to the modulation of intracellular cyclic adenosine monophosphate and calcium levels . This signaling cascade results in the regulation of lipolysis in adipocytes and immune responses in various cell types .

類似化合物との比較

- 3-Hydroxybutyric acid

- 3-Hydroxyhexanoic acid

- 3-Hydroxydecanoic acid

Comparison: 3-Hydroxyoctanoic acid is unique due to its specific interaction with hydroxycarboxylic acid receptor 3, which is not shared by all similar compounds . While other beta-hydroxy acids like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid also play roles in metabolic processes, this compound’s specific receptor interaction and signaling pathways make it distinct .

生物活性

3-Hydroxyoctanoic acid (3-OH-OA) is a medium-chain fatty acid with significant biological activity, particularly in antimicrobial and metabolic contexts. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

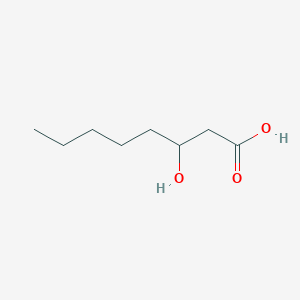

Chemical Structure and Properties

This compound is a hydroxy fatty acid characterized by a hydroxyl group at the third carbon of an octanoic acid chain. Its chemical formula is , and it can exist in various forms, including as a component of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microbial fermentation.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study synthesized various derivatives of (R)-3-hydroxyoctanoic acid and evaluated their effects against a range of pathogens:

- Minimum Inhibitory Concentrations (MICs):

- Gram-positive bacteria: 2.8-7.0 mM

- Gram-negative bacteria: 0.1-6.3 mM

- Fungi (e.g., Candida albicans): 0.1-6.3 mM

These findings suggest that the presence of the carboxylic group is crucial for its antimicrobial efficacy . Furthermore, halogenated derivatives were shown to inhibit the formation of C. albicans hyphae, indicating a potential application in treating fungal infections.

2. Metabolic Effects

This compound has been identified as a metabolite with roles in energy metabolism and signaling:

- Receptor Activation:

- It interacts with hydroxy-carboxylic acid receptors (HCA), particularly GPR109B, which is implicated in the regulation of lipolysis and energy homeostasis. Notably, 3-OH-OA does not activate HCA1 or HCA2 receptors but acts on GPR109B, influencing metabolic pathways related to fat storage and utilization .

Case Studies

Case Study 1: 3-Hydroxyoctanoic Aciduria

A clinical case involving a four-month-old child with non-ketotic hypoglycemia highlighted the significance of this compound as a metabolic marker. The child exhibited elevated levels of this compound in urine and plasma, suggesting an underlying defect in fatty acid metabolism . This case underscores the importance of monitoring 3-OH-OA levels in diagnosing metabolic disorders.

Case Study 2: Dietary Interventions in LCHAD Deficiency

In patients with Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, dietary management involving medium-chain triglycerides (MCTs) containing octanoate has been explored. Studies indicated that supplementation with octanoate reduced the accumulation of toxic long-chain fatty acids, demonstrating that this compound could play a protective role in metabolic regulation under specific conditions .

Research Findings

Recent studies have focused on the production and application of poly(this compound) (PHO), which consists primarily of this compound:

| Parameter | Value |

|---|---|

| Purity | ~99% |

| Main Component | 96 mol% this compound |

| Production Method | Fermentation using Pseudomonas putida |

| Yield | High cell density (up to 53 g/L) |

This table illustrates the efficiency of microbial fermentation processes in producing high-purity PHO, which has implications for bioplastics and biodegradable materials .

特性

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。